molecular formula C12H17ClN2O2 B450325 1-Butyl-3-(5-chloro-2-methoxyphenyl)urea

1-Butyl-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B450325
M. Wt: 256.73g/mol
InChI Key: KYTZMUIKEUTMLZ-UHFFFAOYSA-N
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Description

1-Butyl-3-(5-chloro-2-methoxyphenyl)urea is a urea derivative characterized by a butyl chain at the N1 position and a 5-chloro-2-methoxyphenyl group at the N3 position. This compound shares structural similarities with sulfonylureas (e.g., Tolbutamide) and other arylurea derivatives but lacks the sulfonyl group, relying instead on urea’s hydrogen-bonding capacity for molecular interactions . The methoxy and chloro substituents on the phenyl ring contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological activity.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73g/mol

IUPAC Name

1-butyl-3-(5-chloro-2-methoxyphenyl)urea

InChI

InChI=1S/C12H17ClN2O2/c1-3-4-7-14-12(16)15-10-8-9(13)5-6-11(10)17-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16)

InChI Key

KYTZMUIKEUTMLZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : Urea derivatives with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) often exhibit antitumor or apoptosis-inducing properties, suggesting the target compound may share similar mechanisms .
  • Thermodynamics : Tolbutamide’s thermodynamic data (e.g., ΔH° = -524.94 kJ/mol) highlight the influence of sulfonyl groups on enthalpy, contrasting with urea derivatives lacking this moiety .

Hydrogen Bonding and Crystallinity

The urea moiety in 1-Butyl-3-(5-chloro-2-methoxyphenyl)urea facilitates strong hydrogen bonds (N–H···O), influencing crystal packing and solubility. emphasizes that hydrogen-bonding patterns, analyzed via graph-set theory, dictate molecular aggregation. For example, hydroxymethyl-substituted ureas (e.g., 1-(3-Chloro-2-hydroxymethylphenyl)-3-(3,5-dichlorophenyl)urea ) exhibit enhanced solubility due to additional hydrogen-bond donor/acceptor sites, whereas methoxy groups primarily contribute to steric effects .

Thermodynamic and Solubility Data

Table 2: Thermodynamic Properties of Tolbutamide vs. Urea Analogs

Property Tolbutamide This compound (Inferred)
Standard ΔH° (kJ/mol) -524.94 Not reported
Melting ΔH (kJ/mol) 43.66 Likely lower (no sulfonyl group)
logP 1.783 Higher (chloro, methoxy increase hydrophobicity)
  • Solubility : Methoxy groups may improve aqueous solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).

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